molecular formula C22H24N2O3 B4980610 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide

2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide

Cat. No. B4980610
M. Wt: 364.4 g/mol
InChI Key: QSQRZXZUXNJDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a benzoxazole derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. It has also been shown to interact with amyloid-beta plaques in the brain, which may be responsible for its potential use as an imaging agent.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells. It has also been shown to interact with amyloid-beta plaques in the brain, which may be responsible for its potential use as an imaging agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been investigated as an imaging agent, which could be useful for detecting amyloid-beta plaques in the brain. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to develop it as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an imaging agent for detecting amyloid-beta plaques in the brain. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide involves a multi-step process that begins with the reaction of 2-amino-5-nitrophenol with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-5-nitrophenol. This compound is then reacted with 3-phenylpropanol to form 2-(3-phenylpropyl)-5-nitrophenyl carbonate, which is reduced to 2-(3-phenylpropyl)-5-aminophenyl carbonate. The final step involves the reaction of this compound with tetrahydro-2H-pyran-4-yl isocyanate to form the desired product.

Scientific Research Applications

2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide has been investigated for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, and has been studied as a potential therapeutic agent for various diseases such as Alzheimer's and Parkinson's. It has also been investigated as a potential imaging agent for detecting amyloid-beta plaques in the brain.

properties

IUPAC Name

N-(oxan-4-yl)-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-22(23-18-11-13-26-14-12-18)17-9-10-20-19(15-17)24-21(27-20)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-10,15,18H,4,7-8,11-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQRZXZUXNJDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)C2=CC3=C(C=C2)OC(=N3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.